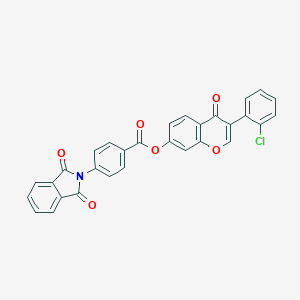
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of coumarin and is commonly referred to as CDPB.
作用机制
The mechanism of action of CDPB is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. CDPB has been shown to inhibit the activation of the Akt/mTOR pathway, which is a critical pathway for cancer cell survival. CDPB has also been shown to inhibit the activation of the NF-κB pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
CDPB has been shown to have several biochemical and physiological effects. Studies have shown that CDPB can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. CDPB has also been shown to induce cell cycle arrest in cancer cells by upregulating the expression of p21 and p27, which are cell cycle inhibitors. Additionally, CDPB has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix.
实验室实验的优点和局限性
One of the main advantages of using CDPB in lab experiments is its potent anti-cancer activity. CDPB has been shown to be effective against a wide range of cancer cell lines, including breast cancer, lung cancer, prostate cancer, and colon cancer. Additionally, CDPB has a relatively low toxicity profile, which makes it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of using CDPB in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on CDPB. One potential direction is to investigate the synergistic effects of CDPB with other anti-cancer agents, such as chemotherapy drugs or targeted therapies. Another potential direction is to investigate the mechanisms underlying the anti-cancer activity of CDPB in more detail, with the aim of identifying new targets for cancer therapy. Additionally, further studies are needed to determine the optimal dosage and administration route of CDPB for in vivo use.
合成方法
The synthesis of CDPB involves the condensation reaction of 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl and 4-(1,3-dioxoisoindolin-2-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure CDPB.
科学研究应用
CDPB has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that CDPB exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. CDPB has also been shown to inhibit the growth of cancer cells by interfering with their cell cycle progression and inducing cell cycle arrest. Additionally, CDPB has been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.
属性
分子式 |
C30H16ClNO6 |
|---|---|
分子量 |
521.9 g/mol |
IUPAC 名称 |
[3-(2-chlorophenyl)-4-oxochromen-7-yl] 4-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C30H16ClNO6/c31-25-8-4-3-5-20(25)24-16-37-26-15-19(13-14-23(26)27(24)33)38-30(36)17-9-11-18(12-10-17)32-28(34)21-6-1-2-7-22(21)29(32)35/h1-16H |
InChI 键 |
VKWBFLZHMJCLMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC4=CC5=C(C=C4)C(=O)C(=CO5)C6=CC=CC=C6Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC4=CC5=C(C=C4)C(=O)C(=CO5)C6=CC=CC=C6Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B284604.png)
![(2-{3-Ethyl-2-[(E)-ethylimino]-4-oxo-thiazolidin-5-yl}-acetyl)-urea](/img/structure/B284609.png)
![N-cycloheptyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284610.png)
![N-(2-chloro-4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284611.png)
![N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[2-(methylsulfanyl)phenyl]urea](/img/structure/B284614.png)
![N-benzyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284616.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B284618.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]azepane-1-carboxamide](/img/structure/B284619.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide](/img/structure/B284620.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B284622.png)
![Dimethyl 2-[({[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)amino]terephthalate](/img/structure/B284628.png)
![N-(sec-butyl)-N'-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284633.png)
![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide](/img/structure/B284634.png)
![N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B284636.png)
